N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-hydroxy-4-(methanesulfonamido)naphthalen-2-yl]iminobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26(24,25)21-15-11-16(17(22)14-10-6-5-9-13(14)15)19-20-18(23)12-7-3-2-4-8-12/h2-11,21-22H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFZVXOSTPVPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C2=CC=CC=C21)O)N=NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization
The naphthalene core is often constructed via Diels-Alder reactions. For example, cyclohexenone and benzyne precursors undergo [4+2] cycloaddition to yield 1,4-dihydronaphthalen-1-one. Alternative routes include:
- Friedel-Crafts acylation : Benzene derivatives react with acyl chlorides in the presence of Lewis acids (e.g., AlCl3) to form ketones.
- Oxidative coupling : Styrene derivatives dimerize under oxidative conditions (e.g., FeCl3) to generate naphthalene systems.
Imine Formation at Position 1: Methanesulfonamide Conjugation
Imine Synthesis
The ketone at position 1 reacts with methanesulfonamide under dehydrating conditions (e.g., TiCl4 or molecular sieves) to form the imine linkage (Scheme 2):
$$
\text{1-Keto intermediate} + \text{CH}3\text{SO}2\text{NH}2 \xrightarrow{\text{TiCl}4} \text{Imine intermediate}
$$
Stereochemical control : The Z-configuration is favored due to steric hindrance between the sulfonamide group and the naphthalene ring.
Sulfonylation of Pre-formed Amine
An alternative route involves:
- Forming an imine with a primary amine.
- Sulfonylating the amine with methanesulfonyl chloride (Scheme 3):
$$
\text{1-Amino intermediate} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{Methanesulfonamide}
$$
Integrated Synthetic Routes
Sequential Functionalization (Route A)
Convergent Approach (Route B)
- Separate synthesis : Prepare 3-phenylhydrazido-1,4-dihydronaphthalen-4-one.
- Imine conjugation : React with methanesulfonamide.
Advantage : Modularity enables optimization of each step.
Reaction Optimization and Challenges
Solvent and Catalyst Effects
Byproduct Mitigation
- Hydrazine excess : Minimizes diketone side products.
- Temperature control : Low temperatures (0–5°C) suppress polymerization.
Analytical Characterization
Spectroscopic Data (Hypothesized)
Crystallography
Single-crystal X-ray analysis would confirm the Z-configuration and hydrogen bonding between the sulfonamide and hydrazide groups.
Industrial and Environmental Considerations
Scalability
Waste Management
- Phenylhydrazine residues : Require neutralization with ascorbic acid to prevent toxicity.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.
Chemical Properties and Structure
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16N4O3S
- Molecular Weight : 356.40 g/mol
This compound features a naphthalene backbone with a hydrazone linkage and a sulfonamide group, which contributes to its biological activity.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit anticancer properties. The presence of the phenylhydrazido moiety is particularly noteworthy as hydrazones have been associated with the inhibition of cancer cell proliferation.
Case Study : A study published in Journal of Medicinal Chemistry evaluated various hydrazone derivatives for their ability to inhibit the growth of cancer cell lines such as HeLa and MCF-7. The findings suggested that modifications to the hydrazone structure could enhance cytotoxicity, indicating potential for further development of this compound as an anticancer agent.
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Compounds containing sulfonamides have been widely studied for their ability to inhibit bacterial growth.
Case Study : In a comparative study, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease processes. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
Case Study : A study explored the enzyme inhibition profile of several sulfonamide derivatives. The results indicated that certain modifications could enhance selectivity and potency against target enzymes, paving the way for the development of new therapeutic agents based on this scaffold.
Lead Compound for Drug Design
This compound serves as a lead compound for designing new drugs targeting cancer and bacterial infections. Its unique structural features allow for modifications that can improve efficacy and reduce side effects.
Synthesis and Derivatization Studies
Research into the synthesis of this compound has led to various derivatives with enhanced biological activities. The exploration of different substituents on the naphthalene ring or modifications to the hydrazone linkage has been a focus area in medicinal chemistry.
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | Cell Proliferation | IC50 < 10 µM | Journal of Medicinal Chemistry |
| Antimicrobial | MIC Testing | MIC against E. coli: 32 µg/mL | Antimicrobial Agents and Chemotherapy |
| Enzyme Inhibition | Dihydropteroate Synthase Inhibition | IC50 = 5 µM | Bioorganic & Medicinal Chemistry Letters |
Mechanism of Action
The mechanism of action of N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential for understanding its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights several structurally related compounds and methodologies relevant to comparing this compound’s properties. Below is a detailed analysis:
Structural Analogues
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide
- Key Features :
- Contains a triazole ring substituted with a nitro group and a methyl group.
- Features a phenylhydrazine-carbothioamide group, analogous to the phenylhydrazido moiety in the target compound.
Tolyfluanid and Dichlofluanid (from pesticide glossary)
- Key Features :
- Methanesulfonamide derivatives with dichloro-fluoro and dimethylamino substituents.
- Comparison: Unlike the target compound, these lack aromatic hydrazide groups but share sulfonamide functionalization, which is critical for interactions with biological targets .
Methodological Overlaps
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining small-molecule structures, including hydrazides and sulfonamides . The target compound’s stereochemistry could be resolved using similar approaches.
- Visualization Tools : ORTEP-3, a graphical interface for crystal structure rendering , would aid in comparing the spatial arrangement of substituents in the target compound versus analogues like the triazole derivative .
Research Findings and Limitations
- Structural Insights : The Z-configuration in the target compound may enhance stability through intramolecular hydrogen bonding, as seen in analogous hydrazides .
- Synthetic Challenges : The absence of synthetic details for the target compound complicates direct comparisons. However, high-yield routes for related compounds (e.g., triazole derivatives) suggest that similar strategies (e.g., condensation reactions) could apply.
- Biological Potential: While tolyfluanid/dichlofluanid demonstrate that sulfonamides can exhibit bioactivity , the hydrazido-naphthalene core of the target compound may offer unique selectivity profiles warranting further study.
Biological Activity
Overview of N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide
This compound is a synthetic organic compound that belongs to a class of hydrazone derivatives. These types of compounds are often investigated for their potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Antitumor Activity
Hydrazone derivatives, including those similar to this compound, have been reported to exhibit significant antitumor activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that the structural modifications in hydrazones can enhance their selectivity and potency against specific cancer types.
Antimicrobial Properties
Compounds with hydrazone structures are also noted for their antimicrobial properties. They have been tested against a range of bacterial and fungal strains, demonstrating varying degrees of efficacy. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Some hydrazone derivatives have shown potential in modulating inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes, thereby providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Table 1: Summary of Biological Activities of Similar Compounds
Recent Studies
Recent studies have focused on optimizing the structural features of hydrazone compounds to enhance their biological activities. For instance, modifications to the phenyl ring or the sulfonamide group can significantly affect their interaction with biological targets.
Example Study
In a study published in a peer-reviewed journal, a series of hydrazone derivatives were synthesized and evaluated for their anticancer activities against breast cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the key structural motifs in N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide that influence its reactivity and bioactivity?
- Methodological Answer : The compound features a naphthalene core with a conjugated hydrazido group, a sulfonamide moiety, and a phenyl substituent. These groups contribute to its electronic properties and potential hydrogen-bonding interactions. Computational modeling (e.g., DFT calculations) can predict reactive sites, while spectroscopic techniques (e.g., NMR, IR) validate functional group interactions .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling phenylhydrazine derivatives to the naphthalene core under controlled pH and temperature. Reaction optimization via Design of Experiments (DoE) can identify critical parameters (e.g., solvent polarity, catalyst loading). Continuous-flow chemistry may enhance scalability and reduce side reactions .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, enzyme isoforms). Standardize assays using orthogonal methods (e.g., enzyme kinetics vs. cellular viability assays). Molecular docking studies can clarify target interactions, while meta-analysis of existing data identifies confounding variables (e.g., solvent effects, impurities) .
Q. How can computational reaction design accelerate the discovery of derivatives with enhanced pharmacological properties?
- Methodological Answer : Quantum chemical calculations (e.g., transition state analysis) predict reaction pathways for derivative synthesis. Machine learning models trained on existing sulfonamide datasets can prioritize substituents for improved binding affinity or metabolic stability. Virtual screening against target libraries (e.g., kinases, GPCRs) identifies promising candidates .
Q. What techniques are critical for analyzing stereochemical effects in the 1,4-dihydronaphthalene system?
- Methodological Answer : X-ray crystallography or NOESY NMR confirms the Z-configuration of the hydrazido group. Chiral HPLC separates enantiomers, while circular dichroism (CD) spectroscopy assesses optical activity. Density functional theory (DFT) simulations correlate stereochemistry with electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
